molecular formula C10H13BrO2Zn B14891120 (3-Methoxy-4-n-propyloxyphenyl)Zinc bromide

(3-Methoxy-4-n-propyloxyphenyl)Zinc bromide

Cat. No.: B14891120
M. Wt: 310.5 g/mol
InChI Key: RUBQCXGHEVXBKL-UHFFFAOYSA-M
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Description

(3-methoxy-4-n-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a nucleophile to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxy-4-n-propyloxyphenyl)zinc bromide typically involves the reaction of 3-methoxy-4-n-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3-methoxy-4-n-propyloxyphenyl bromide+Zn(3-methoxy-4-n-propyloxyphenyl)zinc bromide\text{3-methoxy-4-n-propyloxyphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-methoxy-4-n-propyloxyphenyl bromide+Zn→(3-methoxy-4-n-propyloxyphenyl)zinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-methoxy-4-n-propyloxyphenyl)zinc bromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Palladium catalysts are commonly employed in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound.

Scientific Research Applications

Chemistry

In chemistry, (3-methoxy-4-n-propyloxyphenyl)zinc bromide is widely used in organic synthesis, particularly in forming carbon-carbon bonds through cross-coupling reactions.

Biology

While its direct applications in biology are limited, the compounds synthesized using this reagent can have significant biological activities and are often used in drug discovery and development.

Medicine

In medicine, the compound is used indirectly through its role in synthesizing biologically active molecules, including potential pharmaceuticals.

Industry

Industrially, this compound is used in the production of various organic compounds, including intermediates for pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (3-methoxy-4-n-propyloxyphenyl)zinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the phenyl group to the electrophilic partner, forming a new carbon-carbon bond. This process is often catalyzed by palladium complexes.

Comparison with Similar Compounds

Similar Compounds

  • (3-methoxyphenyl)zinc bromide
  • (4-n-propyloxyphenyl)zinc bromide
  • (3-methoxy-4-ethoxyphenyl)zinc bromide

Uniqueness

(3-methoxy-4-n-propyloxyphenyl)zinc bromide is unique due to the presence of both methoxy and n-propyloxy groups on the phenyl ring, which can influence its reactivity and the properties of the products formed in reactions.

Properties

Molecular Formula

C10H13BrO2Zn

Molecular Weight

310.5 g/mol

IUPAC Name

bromozinc(1+);1-methoxy-2-propoxybenzene-5-ide

InChI

InChI=1S/C10H13O2.BrH.Zn/c1-3-8-12-10-7-5-4-6-9(10)11-2;;/h5-7H,3,8H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

RUBQCXGHEVXBKL-UHFFFAOYSA-M

Canonical SMILES

CCCOC1=C(C=[C-]C=C1)OC.[Zn+]Br

Origin of Product

United States

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